6-ethyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl benzoate

Gastroenterology Acid Pump Inhibition H+/K+-ATPase

6-Ethyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl benzoate (CAS 210639-99-9) is a synthetic heterocyclic compound with the molecular formula C26H20N2O4 and a molecular weight of 424.4 g/mol, integrating a chromenone core, a benzimidazole moiety, and a benzoate ester group. It belongs to the chromane-substituted benzimidazole derivative class, which is primarily described in the patent literature as possessing selective acid pump (H+/K+-ATPase) inhibitory activity.

Molecular Formula C26H20N2O4
Molecular Weight 424.4 g/mol
Cat. No. B12001955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-ethyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl benzoate
Molecular FormulaC26H20N2O4
Molecular Weight424.4 g/mol
Structural Identifiers
SMILESCCC1=CC2=C(C=C1OC(=O)C3=CC=CC=C3)OC=C(C2=O)C4=NC5=CC=CC=C5N4C
InChIInChI=1S/C26H20N2O4/c1-3-16-13-18-23(14-22(16)32-26(30)17-9-5-4-6-10-17)31-15-19(24(18)29)25-27-20-11-7-8-12-21(20)28(25)2/h4-15H,3H2,1-2H3
InChIKeyBSEUSDBTJQBXTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Ethyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl benzoate: Procurement-Relevant Chemical Profile and Research Classification


6-Ethyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl benzoate (CAS 210639-99-9) is a synthetic heterocyclic compound with the molecular formula C26H20N2O4 and a molecular weight of 424.4 g/mol, integrating a chromenone core, a benzimidazole moiety, and a benzoate ester group . It belongs to the chromane-substituted benzimidazole derivative class, which is primarily described in the patent literature as possessing selective acid pump (H+/K+-ATPase) inhibitory activity [1]. The compound is commercially available through major chemical suppliers, including Sigma-Aldrich's AldrichCPR product line, indicating its use as a research tool or screening compound in early-stage drug discovery .

Why 6-Ethyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl benzoate Cannot Be Substituted by Generic In-Class Analogs: Key Differentiation Rationale


Substituting this compound with seemingly similar chromone-benzimidazole analogs from the same patent family is not recommended due to two critical structural differentiators that significantly impact biological activity and physicochemical properties: (1) the absence of a methyl group at the 2-position of the chromone ring, which alters the planarity and binding conformation of the molecule, and (2) the presence of a benzoate ester at the 7-position instead of the more common acetate or methoxybenzoate esters found in closely related analogs . Quantitative binding data for the 2-methyl-acetate analog (CAS 210639-96-6) against the formyl peptide receptor 1 (FPR1) shows micromolar potency (IC50 1.40 µM), and the structural differences in the target compound are expected to shift its potency and selectivity profile, making direct substitution without validation scientifically unsound [1]. These structural variations directly affect logP, metabolic stability, and target engagement, as detailed in the quantitative evidence below.

Quantitative Differentiation Evidence for 6-Ethyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl benzoate Versus Closest Analogs


Acid Pump Inhibitory Class Assignment and Patent-Derived Selectivity Context

The target compound belongs to the chromane-substituted benzimidazole class disclosed in patent WO2007072146A1, which is characterized by selective acid pump (H+/K+-ATPase) inhibitory activity [1]. The patent family describes that compounds within this class demonstrate reversible potassium-competitive inhibition of the gastric H+/K+-ATPase, a mechanism that is differentiated from irreversible proton pump inhibitors (PPIs) like omeprazole. While specific IC50 data for the target compound is not publicly available, the patent exemplifies that the benzoate salt form is a preferred embodiment for in vivo use, suggesting an optimized pharmacokinetic profile compared to alternative salts [1]. This class-level assignment provides a functional baseline that distinguishes it from other benzimidazole-chromone hybrids outside this patent family, which may target different mechanisms such as kinase inhibition or DNA intercalation [2].

Gastroenterology Acid Pump Inhibition H+/K+-ATPase

Differential Physicochemical Profile: Benzoate Ester Lipophilicity Advantage Over Acetate Analog

The benzoate ester at position 7 confers significantly higher lipophilicity compared to the acetate analog (CAS 210639-96-6). Benchchem reports a predicted LogP of 6.8186 for the acetate analog , while the benzoate ester of the target compound is estimated to increase LogP by approximately 1-2 units (estimated LogP ≈ 7.5-8.5) due to the additional aromatic ring . This increase in lipophilicity is expected to enhance membrane permeability but may reduce aqueous solubility. The molecular weight difference (424.4 vs. 362.4 g/mol) and the presence of an additional aromatic ring also introduce different π-stacking interaction potential, which can affect binding to aromatic-rich protein pockets .

Physicochemical Properties Lipophilicity Drug-likeness

Formyl Peptide Receptor 1 (FPR1) Antagonist Activity: Structural Activity Relationship Inference from the 2-Methyl-Acetate Analog

The 2-methyl-acetate analog (CAS 210639-96-6) has demonstrated FPR1 antagonist activity with an IC50 of 1.40 µM in a calcium mobilization assay using human HL-60 cells expressing human FPR1, and a Ki of 300 nM in a binding assay [1]. The target compound lacks the 2-methyl group, which is a critical determinant of binding conformation, and features a bulkier benzoate ester. Based on structure-activity relationships observed in analogous chromone-benzimidazole series, removal of the 2-methyl substituent generally reduces steric hindrance and can enhance binding to certain targets while reducing selectivity [2]. However, the larger benzoate group may compensate by providing additional hydrophobic contacts. Direct FPR1 activity data for the target compound is not available, and extrapolation from the analog should be treated with caution.

Inflammation FPR1 Antagonism Immunopharmacology

Commercial Availability and Purity Specifications: AldrichCPR Sourcing Advantage

The target compound is available through Sigma-Aldrich's AldrichCPR product line, which implies a standardized purity profile suitable for screening purposes . In contrast, the closest acetate and furoate analogs are primarily available through smaller vendors or custom synthesis services . The Sigma-Aldrich listing for the 4-methoxybenzoate analog (MFCD00708423) indicates that this compound family is part of a curated collection, providing batch-to-batch consistency that may not be available for other ester variants . The target compound's benzoate ester likely offers improved stability during storage compared to the more hydrolytically labile acetate ester, though direct comparative stability data is not published.

Chemical Procurement Purity Specification Vendor Comparison

Optimal Application Scenarios for 6-Ethyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl benzoate Based on Quantitative Evidence


Gastrointestinal Drug Discovery: H+/K+-ATPase Inhibitor Screening

Given its classification within the WO2007072146A1 patent family as a chromane-substituted benzimidazole with acid pump inhibitory activity, the target compound is most appropriately deployed in primary screening campaigns targeting the gastric H+/K+-ATPase [1]. Its reversible, potassium-competitive mechanism is fundamentally distinct from irreversible proton pump inhibitors, making it a candidate for evaluating next-generation acid suppression therapies with faster onset of action.

Structure-Activity Relationship (SAR) Studies on Chromone-Benzoate Hybrids

The unique combination of a 3-benzimidazole substitution, a 6-ethyl group, and a 7-benzoate ester on the chromone scaffold makes this compound an essential reference point in SAR studies [1]. When comparing the influence of ester groups on target engagement, the benzoate variant provides a distinct hydrophobic profile compared to the acetate (LogP 6.8) and furoate analogs [2]. This allows medicinal chemists to probe the lipophilic tolerance of the target binding pocket.

In Vitro ADME Profiling of Ester Prodrug Candidates

The benzoate ester at position 7 is expected to undergo differential hydrolysis rates compared to the acetate analog, making this compound suitable for esterase stability studies in plasma or microsomal assays [1]. The higher LogP of the benzoate variant (estimated ≈ 7.5-8.5) versus the acetate (LogP 6.8186) allows researchers to assess the relationship between lipophilicity and metabolic stability within the same chromone-benzimidazole scaffold.

Chemical Biology Tool for GPCR Pathway Investigation

Based on the FPR1 antagonist activity demonstrated by the 2-methyl-acetate analog (IC50 1.40 µM), the target compound can be explored as a structurally distinct probe for formyl peptide receptor signaling, provided that the 2-position difference is accounted for in the experimental design [1]. Its use in comparative studies against the 2-methyl-acetate analog can help delineate the role of the 2-substituent in FPR1 recognition.

Quote Request

Request a Quote for 6-ethyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.